4-Bromonaphthalene-1-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromonaphthalene-1-sulfonic acid from Naphthionic acid has been reported . Other studies have discussed the synthesis of sulfonic acid derivatives immobilized on inorganic supports .Molecular Structure Analysis
The molecular structure of 4-Bromonaphthalene-1-sulfonic acid can be analyzed using spectroscopy methods such as Fourier transform infrared (FTIR) spectroscopy . FTIR can identify variations in the total composition of microorganisms through the determination of changes in functional groups in biomolecules .Chemical Reactions Analysis
Chemical reactions involving 4-Bromonaphthalene-1-sulfonic acid can be analyzed using various methods. For example, acid-base reactions in aqueous solutions are important processes in chemical and biological systems . The concept of titration can be used to distinguish between blank and back titrations .Physical And Chemical Properties Analysis
4-Bromonaphthalene-1-sulfonic acid has a molecular weight of 287.13 g/mol. It is a colorless or light yellow powder.Scientific Research Applications
Reactivity in Sulfur Trioxide Sulfonation
The reaction of sulfur trioxide with various halogenated aromatics, including halogenonaphthalenes like 4-Bromonaphthalene-1-sulfonic acid, has been studied extensively. This research demonstrates the reactivity order in sulfonation reactions, which is crucial for understanding the chemical behavior of these compounds in various industrial and research applications (Cerfontain, Zou, Bakker, & Griendt, 1994).
Catalysis in Chemical Synthesis
A study on a novel Brønsted acidic ionic liquid demonstrates its efficiency in catalyzing the preparation of certain pharmaceutical derivatives. Although this research primarily focuses on imidazolopyridinium hydrogen sulfate, it underlines the importance of sulfonic acid derivatives, similar to 4-Bromonaphthalene-1-sulfonic acid, in catalysis (Tayebee, Jomei, Maleki, Razi, Veisi, & Bakherad, 2015).
Fluorescent Sensing in Water
4-Amino-3-hydroxynaphthalene-1-sulfonic acid, closely related to 4-Bromonaphthalene-1-sulfonic acid, is used in fluorescent sensing of CN- in water. This illustrates the potential of naphthalene sulfonic acid derivatives in the development of sensitive and selective chemical sensors (Shi, Zhang, Wei, Yao, Lin, & Zhang, 2013).
Biomass Conversion and Biodiesel Production
Amorphous carbon bearing sulfonic acid groups, akin to the functional group in 4-Bromonaphthalene-1-sulfonic acid, has shown high performance in catalyzing biodiesel production and cellulose saccharification, indicating the potential role of similar compounds in renewable energy research (Hara, 2010).
Electrochemical Analysis
The use of poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes for the electrochemical analysis of substances like caffeine and paracetamol demonstrates the utility of naphthalene sulfonic acid derivatives in analytical chemistry (Tefera, Geto, Tessema, & Admassie, 2016).
Synthesis of Complex Organic Compounds
Research on the synthesis of branched 1-alkylnaphthalenes and sodium 1-alkylnaphthalene-4-sulfonates highlights the role of bromonaphthalene sulfonic acids in complex organic synthesis, particularly in the creation of compounds with potential applications in various chemical industries (An Jing-yi, 2004).
Safety And Hazards
Future Directions
The future directions of research on 4-Bromonaphthalene-1-sulfonic acid could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks . Another potential area of research could be the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
4-bromonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFYNGDSABPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477324 | |
Record name | 4-Bromonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphthalene-1-sulfonic acid | |
CAS RN |
162109-20-8 | |
Record name | 4-Bromonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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